molecular formula C24H26N2O5 B1139447 4-Hydroxyphenyl Carvedilol D5

4-Hydroxyphenyl Carvedilol D5

Cat. No.: B1139447
M. Wt: 427.5 g/mol
InChI Key: ZCJHEORDHXCJNB-SUPLBRQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Hydroxycarvedilol D5 is widely used in scientific research for several applications:

    Chemistry: It serves as a reference standard for studying the metabolic pathways of Carvedilol.

    Biology: Researchers use it to investigate the biological effects of Carvedilol and its metabolites.

    Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Carvedilol in the human body.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

Mode of Action

4-Hydroxyphenyl Carvedilol D5, as a more potent beta-adrenergic receptor antagonist than Carvedilol, inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, thereby decreasing the heart rate and blood pressure . It also has weaker vasodilatory activity due to its action on alpha-1 adrenergic receptors . This results in the relaxation of smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Biochemical Pathways

The compound is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 . This enzyme is part of the cytochrome P450 system, which plays a significant role in drug metabolism and bioactivation. The metabolite this compound also inhibits the formation of DPPH radicals, indicating its potential role in mitigating oxidative stress .

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . It also leads to vasodilation, decreased peripheral vascular resistance, and decreased renal vascular resistance . These effects contribute to its therapeutic potential in treating conditions such as hypertension and heart failure.

Action Environment

Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol and consequently the formation of this compound . This can potentially impact the drug’s efficacy and stability.

Safety and Hazards

The safety data sheet for 4-Hydroxyphenyl Carvedilol D5 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Given that 4-Hydroxyphenyl Carvedilol D5 is a metabolite of Carvedilol, future research could potentially focus on its role in the metabolism of Carvedilol and its implications for the treatment of conditions such as hypertension and congestive heart failure .

Biochemical Analysis

Biochemical Properties

4-Hydroxyphenyl Carvedilol D5 interacts with various enzymes and proteins. It is primarily metabolized by the Cytochrome P450 (CYP) isoform CYP2D6 . This metabolite is more potent as a β-adrenergic receptor antagonist than Carvedilol but has weaker vasodilatory activity . It inhibits the formation of DPPH radicals in a cell-free assay .

Cellular Effects

This compound, like its parent compound Carvedilol, is known to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent β-adrenergic receptor antagonist

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors. It acts as an antagonist, blocking the action of adrenergic neurotransmitters . It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycarvedilol D5 involves the deuteration of 4-HydroxycarvedilolThe specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of 4-Hydroxycarvedilol D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycarvedilol D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites of 4-Hydroxycarvedilol D5, which are useful for studying the metabolic pathways of Carvedilol .

Comparison with Similar Compounds

  • 3-Hydroxycarvedilol
  • 5-Hydroxycarvedilol
  • O-Desmethylcarvedilol

Comparison: 4-Hydroxycarvedilol D5 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. Compared to its analogs, such as 3-Hydroxycarvedilol and 5-Hydroxycarvedilol, the deuterium-labeled compound offers enhanced stability and allows for more precise tracking in biological systems .

Properties

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-SUPLBRQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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